N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-7-8-16(15(11-13)20(26)14-5-3-2-4-6-14)21-17(23)12-22-18(24)9-10-19(22)25/h2-8,11H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIZIEIFGJFQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2-benzoyl-4-methylphenylamine, is prepared by the benzoylation of 4-methylaniline using benzoyl chloride in the presence of a base such as pyridine.
Acylation Reaction: The benzoyl intermediate is then reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetic acid, while reduction may produce N-(2-benzoyl-4-methylphenyl)-2-(2,5-dihydroxypyrrolidin-1-yl)acetamide.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The benzoylphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to WH7 and Compound 602’s phenoxy groups, which are optimized for auxin receptor binding .
Activity Divergence: Auxin agonists (e.g., WH7, Compound 602) prioritize phenoxy and heterocyclic groups for plant hormone mimicry, whereas the target compound’s benzoyl group may redirect activity toward mammalian enzyme targets . Antiproliferative derivatives (e.g., Compound 24) incorporate pyrimidine or thiophene systems absent in the target compound, highlighting the role of aromatic heterocycles in kinase inhibition .
Mechanistic and Pharmacokinetic Insights
- Enzyme Inhibition Potential: The 2,5-dioxopyrrolidinyl group is associated with covalent binding to cysteine residues in enzymes, as seen in proteasome inhibitors . This feature may position the target compound for exploration in diseases involving dysregulated proteolysis.
- Synthetic Accessibility : The compound’s synthesis likely parallels methods for analogous acetamides, such as refluxing succinic anhydride with precursors in acetic acid .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and various studies that evaluate its biological effects.
- Molecular Formula : C25H20N2O4
- Molecular Weight : 412.445 g/mol
- Purity : Typically ≥ 95%
The compound features a dioxopyrrolidinyl moiety, which is known for its role in various pharmacological activities, including neuroprotective effects and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride followed by the introduction of the dioxopyrrolidinyl group. The reaction conditions often include the use of bases like pyridine to facilitate the acylation process.
1. Neuroprotective Effects
Recent studies have indicated that derivatives of this compound may exhibit neuroprotective properties. For example, compounds containing similar dioxopyrrolidinyl structures have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are crucial in treating cognitive disorders. Studies report that certain derivatives exhibit IC50 values comparable to or better than standard treatments like donepezil, with some compounds showing significant selectivity towards BuChE inhibition .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of signaling pathways related to inflammation and oxidative stress response. For instance, some studies suggest that these compounds can inhibit the NF-κB signaling pathway, reducing pro-inflammatory cytokine production and promoting neuronal survival .
Case Study 1: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of a related compound on SH-SY5Y cells subjected to oxidative stress. The results demonstrated significant reductions in cell death and inflammatory markers when treated with the compound, indicating its potential utility in neurodegenerative disease models .
Case Study 2: Cholinesterase Inhibition
In another investigation, several derivatives were tested for their ability to inhibit AChE and BuChE. The most potent inhibitors showed IC50 values significantly lower than those of existing treatments, suggesting that modifications to the dioxopyrrolidinyl structure could enhance efficacy against cholinesterase-related cognitive decline .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a benzoyl-substituted aniline derivative with a dioxopyrrolidinyl-acetic acid precursor using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Key steps include:
- Activation of the carboxylic acid group with a coupling agent and a catalyst like DMAP.
- Controlled reaction temperatures (0–25°C) to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of coupling agent), solvent polarity, and reaction time (monitored by TLC) can improve yields (typically 60–80%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR : H and C NMR to verify aromatic protons, amide bonds, and pyrrolidine ring signals. Aromatic protons appear at δ 7.2–8.1 ppm, while the dioxopyrrolidinyl carbonyls resonate near δ 170–175 ppm .
- IR Spectroscopy : Peaks at ~1690 cm (amide C=O) and ~1650 cm (pyrrolidinone C=O) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 379.15 for [M+H]) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methods :
- Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation.
- Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–48 hours. Adjust buffer composition (e.g., add cyclodextrins) to enhance stability .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Approach :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity.
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
- Use X-ray crystallography for absolute configuration verification, as seen in related acetamide derivatives .
Q. What computational strategies are effective for predicting biological target interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the dioxopyrrolidinyl moiety’s hydrogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water) .
Q. How can structure-activity relationships (SAR) guide modifications to the dioxopyrrolidine moiety?
- Strategy :
- Synthesize analogs with substituents on the pyrrolidine ring (e.g., methyl, halogen) and compare bioactivity.
- Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft’s ) with activity.
- Reference analogs like N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, where cyano groups enhance metabolic stability .
Q. What experimental approaches elucidate the compound’s metabolic stability in preclinical models?
- Protocols :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental biological activity?
- Steps :
- Validate computational models with experimental controls (e.g., known inhibitors).
- Reassess force field parameters or solvation models in simulations.
- Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking scores .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC·HCl (1.2 eq) | Maximizes activation |
| Solvent | Anhydrous DMF | Enhances solubility |
| Temperature | 0°C → 25°C (gradual) | Reduces hydrolysis |
| Purification | Silica gel (EtOAc/Hex) | Removes byproducts |
| Source : |
Table 2 : Comparative Bioactivity of Structural Analogs
| Compound | IC (μM) | Target |
|---|---|---|
| N-(3-cyano-thiophen-2-yl)-derivative | 0.45 | Kinase X |
| N-(4-methoxybenzothiazol-2-yl)-derivative | 1.20 | Protease Y |
| Parent Compound (This Study) | 0.85 | Kinase X |
| Source : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
